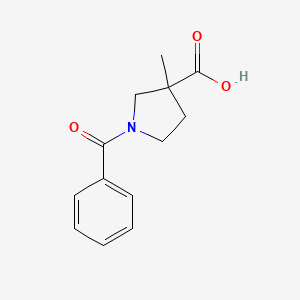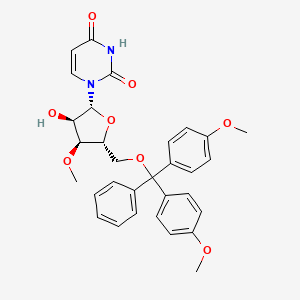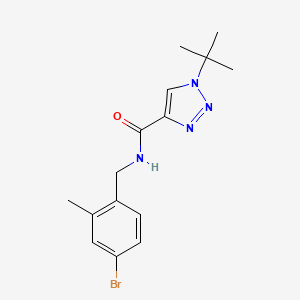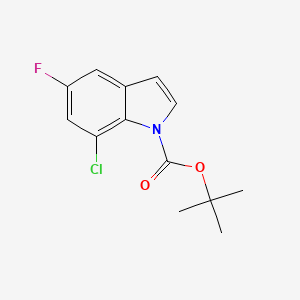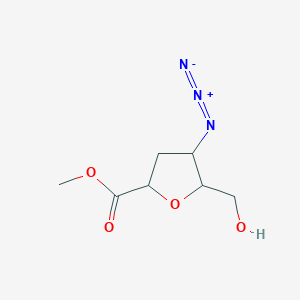
methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of azido sugars
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves the azidation of a suitable sugar derivative. One common method is the reaction of a protected sugar alcohol with an azide source, such as sodium azide, under specific reaction conditions. The reaction may require the presence of a catalyst or specific temperature and pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent and temperature.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate would depend on its specific application. For example, in medicinal chemistry, the azido group may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group may also play a role in binding interactions with molecular targets.
類似化合物との比較
Similar Compounds
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azido Sugars: Compounds like 2-azido-2-deoxy-D-glucose or 6-azido-6-deoxy-D-galactose, which have different sugar backbones and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azido sugars.
特性
分子式 |
C7H11N3O4 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
methyl 4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3 |
InChIキー |
FAFWVWDWMIPWQR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
